N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a furan-2-yl-thiazolyl moiety, and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the thiazole ring: Starting with a furan derivative, the thiazole ring can be synthesized through a cyclization reaction involving appropriate reagents and catalysts.
Attachment of the piperazine ring: The thiazole intermediate is then reacted with a piperazine derivative under suitable conditions to form the desired piperazine-thiazole compound.
Introduction of the fluorophenyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
- N-(4-bromophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chlorinated or brominated analogs.
Biological Activity
N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a piperazine backbone substituted with a 4-fluorophenyl group and a thiazole-furan moiety. Its molecular formula is C19H20FN3O2S, with a molecular weight of approximately 373.45 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability.
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor activity. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study demonstrated that thiazole-based compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiazoles are known for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating that similar compounds possess significant antibacterial properties, with some derivatives outperforming standard antibiotics .
The proposed mechanism of action for this class of compounds involves interaction with specific cellular targets, including enzymes and receptors associated with tumor growth and bacterial survival. For example, thiazole derivatives may inhibit key metabolic pathways in bacteria or interfere with signaling pathways in cancer cells, leading to reduced viability .
Study on Antitumor Activity
In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Among these, one derivative showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antitumor potential. The structure-activity relationship (SAR) analysis highlighted the importance of the thiazole ring and specific substituents for enhancing activity .
Antimicrobial Efficacy Assessment
A series of compounds derived from thiazole were tested for their antimicrobial efficacy against E. coli and S. aureus. The most active compound demonstrated an MIC of 0.5 µg/mL against S. aureus, showcasing the potential application of these derivatives in treating resistant bacterial infections .
Data Summary
Activity Type | Tested Compounds | IC50/MIC Values | Target Organisms/Cells |
---|---|---|---|
Antitumor | Thiazole Derivatives | 1.61 µg/mL | A-431 Cancer Cells |
Antimicrobial | Thiazole Derivatives | 0.5 µg/mL | Staphylococcus aureus |
Antimicrobial | Thiazole Derivatives | 1.9 μg/mL | Escherichia coli |
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-14-3-5-15(6-4-14)21-19(25)24-9-7-23(8-10-24)12-18-22-16(13-27-18)17-2-1-11-26-17/h1-6,11,13H,7-10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYPIBACAHCHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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